molecular formula C6H14O5S B13779335 2-Butoxyethyl hydrogensulphate CAS No. 927-96-8

2-Butoxyethyl hydrogensulphate

Cat. No.: B13779335
CAS No.: 927-96-8
M. Wt: 198.24 g/mol
InChI Key: XAULISWKJQTUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl hydrogensulphate is an organic compound with the molecular formula C6H14O5S. It is commonly used as a surfactant or emulsifier in the preparation of detergents, cleaners, and lubricants. Additionally, it finds applications in metal surface treatment, paint, and coating manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethyl hydrogensulphate can be synthesized through the esterification of 2-butoxyethanol with sulfuric acid. The reaction typically involves mixing 2-butoxyethanol with concentrated sulfuric acid under controlled temperature conditions to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use solid acid catalysts and are carried out in fixed-bed reactors at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl hydrogensulphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-butoxyethanol and sulfuric acid.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrogensulphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Produces 2-butoxyethanol and sulfuric acid.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butoxyethyl hydrogensulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxyethyl hydrogensulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in detergents and cleaners, where it helps to emulsify oils and dirt, making them easier to remove .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxyethyl hydrogensulphate is unique due to its hydrogensulphate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly effective as a surfactant and emulsifier in various industrial applications .

Properties

CAS No.

927-96-8

Molecular Formula

C6H14O5S

Molecular Weight

198.24 g/mol

IUPAC Name

2-butoxyethyl hydrogen sulfate

InChI

InChI=1S/C6H14O5S/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H,7,8,9)

InChI Key

XAULISWKJQTUOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.